![molecular formula C28H32N2O3 B5994264 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B5994264.png)
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C28H32N2O3 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.24129289 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione typically involves multi-step organic synthesis. Key steps include the formation of the indole ring, functionalization of the indole at specific positions, and coupling with the cyclohexane-1,3-dione scaffold. Reaction conditions often involve catalysts, appropriate solvents, and controlled temperatures to ensure high yields and purity. For example, the preparation might start with the synthesis of 5-(benzyloxy)-2-methyl-1H-indole, followed by its reaction with ethylamine to form an intermediate, which is subsequently reacted with cyclohexane-1,3-dione derivatives under specific conditions.
Industrial Production Methods: : Industrial-scale production would require optimization of each reaction step to maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of scalable protocols that ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : The indole and cyclohexane moieties can be subjected to oxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate under controlled conditions.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to modify specific functional groups.
Substitution: : Substitutions, particularly on the indole ring, can be achieved using electrophilic or nucleophilic reagents depending on the desired transformation. Common reagents include alkyl halides or acyl chlorides.
Reagent Conditions: : Typical reagents and conditions used include:
m-CPBA for oxidation
LiAlH4 for reduction
Alkyl halides for substitution reactions
Major Products Formed: : Each type of reaction yields specific products, such as oxidized indole derivatives, reduced cyclohexane compounds, or substituted indoles, depending on the reaction pathway and conditions used.
Applications De Recherche Scientifique
Chemistry: : This compound is studied for its reactivity and potential as a building block in complex organic syntheses. Its unique structure allows for diverse modifications, making it a valuable tool in the synthesis of novel molecules.
Biology: : In biological research, derivatives of this compound may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids, to understand their potential as biochemical probes.
Medicine: : The compound and its derivatives could be explored for their therapeutic potential, particularly in the design of new drugs targeting specific diseases. Their interactions with biological pathways could lead to the development of novel treatments.
Industry: : Industrial applications might include its use as an intermediate in the synthesis of complex organic materials, potentially contributing to the development of advanced polymers or specialty chemicals.
Mécanisme D'action
Mechanism: : The mechanism of action for any biological activity of this compound would depend on its interactions at the molecular level. The indole moiety could interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways: : Potential targets might include kinases, receptors, or enzymes involved in critical cellular processes. The cyclohexane-1,3-dione portion could enhance binding affinity or specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-methyl-1H-indole: : Shares the indole core and some functional groups, but lacks the cyclohexane-1,3-dione component.
Indole-3-acetic acid: : Another indole derivative with distinct biological activity, primarily as a plant hormone.
Cyclohexane-1,3-dione: : Basic scaffold that contributes to the unique properties of the compound .
Propriétés
IUPAC Name |
3-hydroxy-2-[N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-3-8-25(28-26(31)11-7-12-27(28)32)29-16-15-22-19(2)30-24-14-13-21(17-23(22)24)33-18-20-9-5-4-6-10-20/h4-6,9-10,13-14,17,30-31H,3,7-8,11-12,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMWUNKENDEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
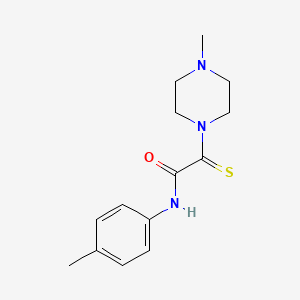
![(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5994183.png)
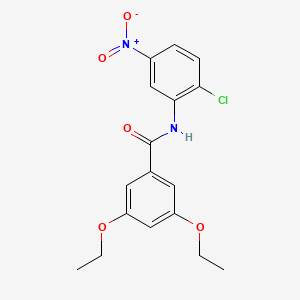
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5994204.png)
![5-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5994211.png)
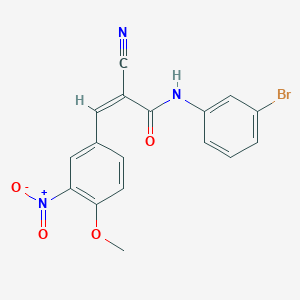
![6-[2-(4-methylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5994224.png)
![1-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5994230.png)
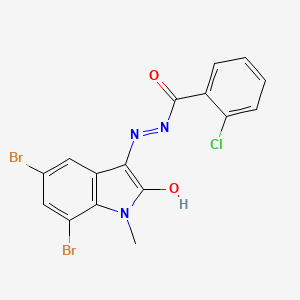
![2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE](/img/structure/B5994255.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-phenyl-3-piperidinamine](/img/structure/B5994277.png)
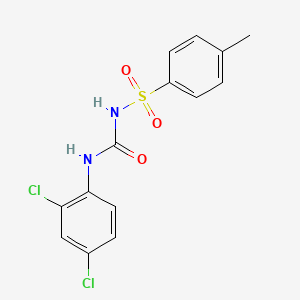
![3-(4-fluorophenyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5994285.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5994290.png)
